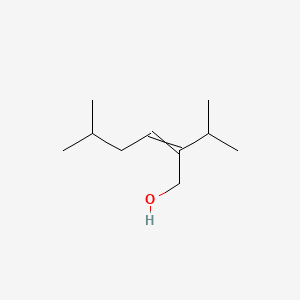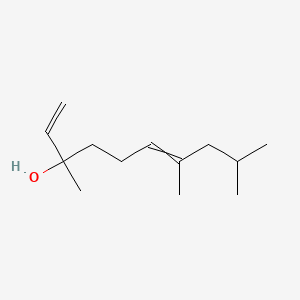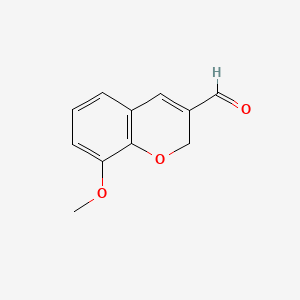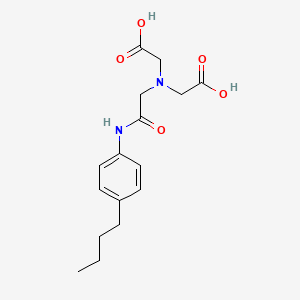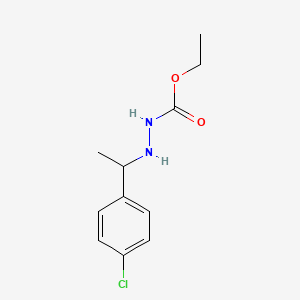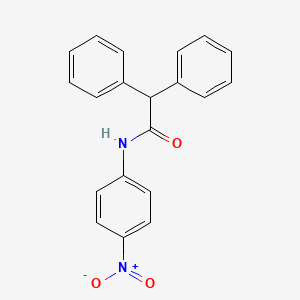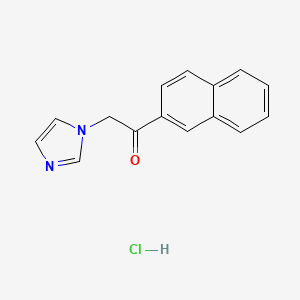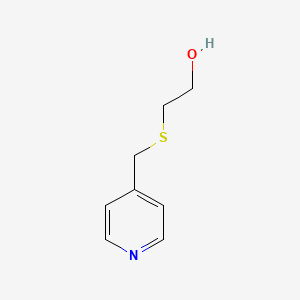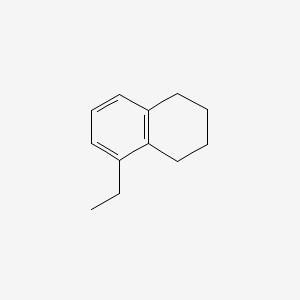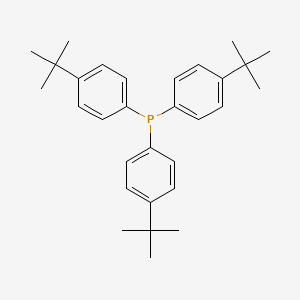
tris(4-tert-butylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tris(4-tert-butylphenyl)phosphane, also known as tris(4-tert-butylphenyl)phosphine, is an organophosphorus compound with the molecular formula C30H39P. It is a phosphine ligand commonly used in coordination chemistry and catalysis due to its bulky tert-butyl groups, which provide steric protection to the phosphorus atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tris(4-tert-butylphenyl)phosphane can be synthesized through the reaction of phosphorus trichloride (PCl3) with 4-tert-butylphenylmagnesium bromide (Grignard reagent). The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation. The general reaction is as follows:
PCl3+3C6H4(C(CH3)3)MgBr→P(C6H4(C(CH3)3))3+3MgBrCl
Industrial Production Methods
Industrial production of phosphine, tris(4-(1,1-dimethylethyl)phenyl)- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
tris(4-tert-butylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in ligand exchange reactions with metal complexes.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Ligand exchange reactions often use metal halides or other metal complexes.
Coordination: Typical conditions involve the use of inert atmospheres and solvents like toluene or dichloromethane.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: New metal-ligand complexes.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
tris(4-tert-butylphenyl)phosphane is widely used in scientific research due to its unique properties:
Chemistry: It serves as a ligand in homogeneous catalysis, particularly in cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: The compound is involved in the development of pharmaceuticals, especially in drug design and delivery systems.
Industry: It is used in the production of polymers, coatings, and other advanced materials due to its stabilizing properties.
Mecanismo De Acción
The mechanism of action of phosphine, tris(4-(1,1-dimethylethyl)phenyl)- involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The bulky tert-butyl groups provide steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the catalytic process.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,4-di-tert-butylphenyl)phosphite
- Tris(1,1-dimethylethyl)phosphine
- tBuXPhos Pd(allyl)Otf
Uniqueness
tris(4-tert-butylphenyl)phosphane is unique due to its specific steric and electronic properties. The tert-butyl groups provide significant steric bulk, making it an excellent ligand for stabilizing reactive metal centers. This property distinguishes it from other phosphine ligands, which may not offer the same level of steric protection.
Propiedades
Número CAS |
54409-77-7 |
|---|---|
Fórmula molecular |
C30H39P |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
tris(4-tert-butylphenyl)phosphane |
InChI |
InChI=1S/C30H39P/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 |
Clave InChI |
UQHFPPSBVOIUFM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
| 54409-77-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1617981.png)

